1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 944267-54-3
VCID: VC3417720
InChI: InChI=1S/C13H16N2O/c1-9-4-5-10(2)11(8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15)
SMILES: CC1=CC(=C(C=C1)C)C(C)(C2=NC=CN2)O
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

CAS No.: 944267-54-3

Cat. No.: VC3417720

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol - 944267-54-3

Specification

CAS No. 944267-54-3
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanol
Standard InChI InChI=1S/C13H16N2O/c1-9-4-5-10(2)11(8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15)
Standard InChI Key COPFHVQYAYNMKF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C(C)(C2=NC=CN2)O
Canonical SMILES CC1=CC(=C(C=C1)C)C(C)(C2=NC=CN2)O

Introduction

Chemical Identity and Structural Characteristics

1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is an organic compound with the molecular formula C₁₃H₁₆N₂O. It features an imidazole ring connected at the 2-position to a tertiary carbon that also bears a hydroxyl group, a methyl group, and a 2,5-dimethylphenyl moiety. This structural arrangement creates a chiral center at the tertiary carbon.

Basic Identification Parameters

ParameterValue
CAS Registry Number944267-54-3
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
IUPAC Name1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Purity (Commercial)≥95%

Physical and Chemical Properties

The physical and chemical properties of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol can be inferred from structural characteristics and data available on similar imidazole derivatives. These properties fundamentally influence its stability, reactivity, and potential applications.

Physical State and Appearance

The compound typically presents as a crystalline solid at room temperature with color ranging from white to pale yellow . This physical state is consistent with other related imidazole derivatives containing similar structural elements.

Solubility Profile

While specific solubility data for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is limited, related imidazole compounds with similar hydroxyl functionality typically demonstrate the following solubility characteristics:

SolventExpected Solubility
DMSOModerate to high
MethanolModerate
EthanolModerate
WaterLow
DichloromethaneModerate
AcetonitrileModerate

The presence of both hydrophilic (imidazole ring, hydroxyl group) and hydrophobic (dimethylphenyl) moieties contributes to its solubility profile, making it moderately soluble in polar organic solvents while having limited water solubility.

Stability Considerations

The compound contains functional groups that may be susceptible to specific reactions:

  • The tertiary alcohol functionality may undergo dehydration under acidic conditions

  • The imidazole nitrogen can participate in coordination with metal ions

  • The aromatic rings provide stability against oxidative degradation

Recommended storage conditions include: sealed containers, protection from light, and storage at 2-8°C to maintain optimal stability .

Synthetic Methodologies

The synthesis of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol can be approached through several established synthetic routes that have been successfully applied to structurally similar compounds.

Alternative Synthetic Route via DMF Mediation

Another synthetic pathway may involve the reaction of imidazole with appropriate halogenated precursors in the presence of DMF and a base, similar to the method described for related compounds :

  • Preparation of the halogenated precursor from 2,5-dimethylacetophenone

  • Reaction with imidazole in DMF with base catalysis

  • Purification through crystallization

This synthetic route has shown yields of 40-90% for structurally similar compounds .

ParameterTypical Range
Yield65-95% (depending on synthetic method)
Purity≥95% (after recrystallization)
Melting PointExpected range: 120-140°C

Spectroscopic and Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. Based on data from related compounds, the following spectroscopic features would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ, ppm)MultiplicityAssignment
1.8-2.0singlet-C(OH)CH₃
2.2-2.4singletAr-CH₃ (2-position)
2.3-2.5singletAr-CH₃ (5-position)
6.7-7.2multipletAromatic protons (3H)
6.9-7.2singlet/doubletImidazole protons (2H)
5.5-6.0broad singlet-OH (exchangeable)

The exact positions and splitting patterns may vary depending on the solvent and measurement conditions.

Carbon TypeExpected Chemical Shift Range (δ, ppm)
Methyl carbons15-25
Quaternary carbon (C-OH)70-80
Aromatic carbons120-140
Imidazole C-2145-155

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z 216 [M]⁺

  • Fragment peaks corresponding to loss of water (m/z 198)

  • Fragment corresponding to imidazole moiety (m/z 68)

Infrared Spectroscopy

Key IR absorption bands would likely include:

Wavenumber (cm⁻¹)Assignment
3100-3400O-H stretching
3000-3100Aromatic C-H stretching
2900-3000Aliphatic C-H stretching
1600-1650C=N stretching (imidazole)
1500-1600Aromatic C=C stretching
1050-1150C-O stretching

Structure-Activity Relationship Analysis

The relationship between structural features and biological activity can be analyzed by comparing 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol with related compounds.

Comparison with Related Compounds

CompoundStructural DifferenceObserved Effects
1-(2,3-dimethylphenyl)-1-(1H-imidazol-4-yl)ethanolDifferent methyl positions (2,3 vs 2,5) and imidazole connection (4-yl vs 2-yl)Related to medetomidine derivatives; potential adrenergic activity
1-(3,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanolDifferent methyl positions (3,4 vs 2,5)Similar physical properties but potentially different biological activity
2-(1H-imidazol-1-yl)ethanolSimpler structure without phenyl and methyl groupsDifferent reactivity profile, more hydrophilic

Role of Structural Elements

  • The 2,5-dimethylphenyl group:

    • Contributes hydrophobicity

    • Provides steric bulk that may influence receptor interactions

    • The position of methyl groups affects the electronic distribution

  • The imidazole-2-yl connection:

    • Provides hydrogen bond acceptor sites

    • Can participate in metal coordination

    • Contributes to the compound's pKa and solubility

  • The tertiary alcohol:

    • Serves as both hydrogen bond donor and acceptor

    • Creates a chiral center

    • Provides a handle for further functionalization

Future Research Directions

Research on 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol could be advanced in several productive directions:

Comprehensive Physicochemical Characterization

Detailed investigation of:

  • Acid-base properties (pKa determination)

  • Solubility in different solvents and pH conditions

  • Crystal structure determination

  • Thermal stability analysis

Biological Activity Screening

Systematic evaluation for:

  • Antimicrobial activity

  • Receptor binding assays (particularly adrenergic receptors)

  • Enzyme inhibition studies

  • Antioxidant properties

Synthetic Modifications

Development of derivatives through:

  • Esterification or etherification of the hydroxyl group

  • N-alkylation of the imidazole nitrogen

  • Introduction of additional functional groups

  • Preparation of metal complexes

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